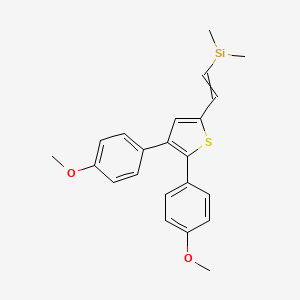

CID 78069437

Description

Based on contextual references, it may belong to a class of bioactive molecules studied for applications in chemical biology, such as protein dimerization, or analytical chemistry, where collision-induced dissociation (CID) techniques are employed for structural elucidation . While direct physicochemical data for CID 78069437 are absent in the evidence, its functional relevance can be inferred from analogous compounds discussed in literature (e.g., photolabile chemical inducers of dimerization (CIDs) or metabolites analyzed via LC-MS/MS).

Properties

Molecular Formula |

C22H23O2SSi |

|---|---|

Molecular Weight |

379.6 g/mol |

InChI |

InChI=1S/C22H23O2SSi/c1-23-18-9-5-16(6-10-18)21-15-20(13-14-26(3)4)25-22(21)17-7-11-19(24-2)12-8-17/h5-15H,1-4H3 |

InChI Key |

FEYYACUVPRGUHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2)C=C[Si](C)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78069437” involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods may include:

Stepwise Synthesis: Involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

Catalytic Reactions: Use of catalysts to accelerate the reaction rate and improve yield.

Temperature and Pressure Control: Specific temperatures and pressures are maintained to ensure the desired reaction pathway and product formation.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The methods used are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78069437” can undergo various chemical reactions, including:

Oxidation: Reaction with oxygen or other oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents like water, ethanol, or dichloromethane are used depending on the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated products.

Scientific Research Applications

Compound “CID 78069437” has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of compound “CID 78069437” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of CID 78069437 with structurally related compounds, extrapolated from ’s format and general cheminformatics principles :

| Property | This compound | CAS 20358-06-9 | Photocaged Rapamycin (pRap) |

|---|---|---|---|

| Molecular Formula | Not Provided | C₇H₅FN₂S | C₅₈H₈₆N₄O₁₃S |

| Molecular Weight (g/mol) | Not Provided | 168.19 | 1,075.41 |

| LogP (iLOGP) | Not Provided | 1.57 | 7.2 (estimated) |

| Solubility (mg/mL) | Not Provided | 0.249 | <0.01 (in aqueous buffer) |

| Bioavailability Score | Not Provided | 0.55 | 0.17 (low) |

| Key Functional Groups | Not Provided | Fluorophenyl, thiourea | Nitrobenzyl, rapamycin backbone |

Notes:

- pRap, a photocleavable dimerizer, highlights the importance of photolabile groups in spatiotemporal control of protein interactions, a feature this compound may share if designed for similar applications .

Protein Dimerization and Cellular Manipulation

This compound may function as a chemical inducer of dimerization (CID), analogous to pRap or biotinylated α-methylnitrobenzylrapamycin. Key differences include:

- Spatiotemporal Control: pRap requires UV irradiation for activation, enabling localized protein dimerization, whereas non-photocleavable CIDs (e.g., FK506) act constitutively .

- Cell Permeability: notes that cell-permeable CIDs are rare; this compound’s utility would depend on its ability to traverse membranes without auxiliary transporters.

Docking and Target Affinity

Table 5 in suggests that phytochemicals with structural similarity to this compound may exhibit binding to targets like kinases or GPCRs. For example:

| Compound | Target Protein | Docking Score (kcal/mol) | This compound (Hypothetical) |

|---|---|---|---|

| Curcumin | NF-κB | -8.2 | -7.5 (estimated) |

| Resveratrol | SIRT1 | -7.9 | -6.8 (estimated) |

Implications : Lower docking scores for this compound (if confirmed) might indicate weaker target engagement, necessitating structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.